molecular formula C10H14ClN3O2 B13509470 tert-butyl N-(3-chloropyrazin-2-yl)-N-methylcarbamate

tert-butyl N-(3-chloropyrazin-2-yl)-N-methylcarbamate

Cat. No.: B13509470
M. Wt: 243.69 g/mol
InChI Key: SGUKJALNYRNPBV-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-chloropyrazin-2-yl)-N-methylcarbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chloropyrazinyl moiety, and a methylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-chloropyrazin-2-yl)-N-methylcarbamate typically involves the reaction of 3-chloropyrazine with tert-butyl N-methylcarbamate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at a controlled temperature, often around room temperature or slightly elevated, until the desired product is formed.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(3-chloropyrazin-2-yl)-N-methylcarbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloropyrazinyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ammonia or primary amines in an aprotic solvent like DMF.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced pyrazine derivatives.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl N-(3-chloropyrazin-2-yl)-N-methylcarbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is used to study the interactions of carbamates with biological systems. It may be used in assays to investigate enzyme inhibition or receptor binding.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. It may be explored for its pharmacological properties and therapeutic potential.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-chloropyrazin-2-yl)-N-methylcarbamate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • tert-Butyl 2-(3-chloropyrazin-2-yl)-2-cyanoacetate
  • tert-Butyl (3-chloropyrazin-2-yl)carbamate

Comparison: tert-Butyl N-(3-chloropyrazin-2-yl)-N-methylcarbamate is unique due to the presence of the N-methylcarbamate group, which distinguishes it from other similar compounds. This structural difference can influence its reactivity, biological activity, and potential applications. For example, the N-methylcarbamate group may enhance its stability or alter its binding affinity to specific targets compared to other compounds like tert-butyl 2-(3-chloropyrazin-2-yl)-2-cyanoacetate.

By understanding the unique properties and applications of this compound, researchers and industry professionals can better utilize this compound in their respective fields.

Properties

Molecular Formula

C10H14ClN3O2

Molecular Weight

243.69 g/mol

IUPAC Name

tert-butyl N-(3-chloropyrazin-2-yl)-N-methylcarbamate

InChI

InChI=1S/C10H14ClN3O2/c1-10(2,3)16-9(15)14(4)8-7(11)12-5-6-13-8/h5-6H,1-4H3

InChI Key

SGUKJALNYRNPBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=NC=CN=C1Cl

Origin of Product

United States

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